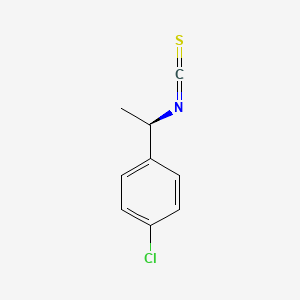

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate

Overview

Description

Isothiocyanates are a class of organic compounds that contain a functional group with the formula R-N=C=S, where R is an organic group. The R group in “®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate” is a 4-chlorophenyl ethyl group . Isothiocyanates are known for their spicy or pungent flavors and are found in a variety of foods, such as mustard, wasabi, and horseradish .

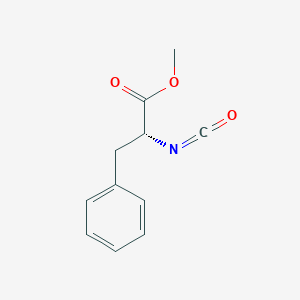

Molecular Structure Analysis

The molecular structure of isothiocyanates consists of a central carbon atom double-bonded to a nitrogen atom and single-bonded to a sulfur atom . The R group, in this case, a 4-chlorophenyl ethyl group, is attached to the nitrogen atom .Chemical Reactions Analysis

Isothiocyanates can undergo a variety of chemical reactions, including addition reactions, nucleophilic substitution reactions, and oxidation-reduction reactions . The specific reactions that “®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate” can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate” would depend on its specific molecular structure . Isothiocyanates are generally colorless to pale yellow liquids that have a pungent odor .Scientific Research Applications

Proteomics Research

®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the selective labeling and identification of proteins, aiding in the understanding of protein interactions and dynamics within a biological system .

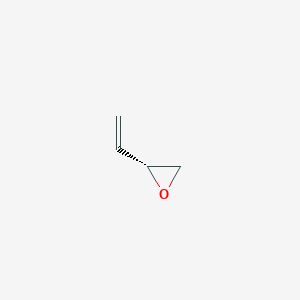

Chiral Synthesis

The compound’s chiral nature makes it valuable for synthesizing enantiomerically pure substances. It can be used to introduce chirality into a synthetic pathway, which is crucial for creating pharmaceuticals that require specific stereochemistry for efficacy .

Bioconjugation

Bioconjugation involves attaching two biomolecules to form a single hybrid that retains the biological activity of each component. ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate can be used to conjugate small molecules to proteins or other macromolecules, enhancing their properties or enabling them to be tracked or targeted within an organism .

Chemical Biology

In chemical biology, this compound may be used as a tool to modify or probe biological systems. It can act as a building block for designing molecules that can selectively bind to proteins or DNA, thereby influencing biological pathways and helping to elucidate their mechanisms .

Material Science

This isothiocyanate derivative can be applied in material science to modify the surface properties of materials. It can be used to introduce functional groups that confer specific characteristics, such as hydrophobicity or reactivity, to polymers or nanoparticles .

Analytical Chemistry

In analytical chemistry, ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate can be employed as a derivatization agent. It can react with various analytes to form more detectable or separable derivatives, facilitating their identification and quantification in complex mixtures .

Medicinal Chemistry

The compound’s ability to react with amines and other nucleophiles makes it a valuable intermediate in medicinal chemistry. It can be used to create novel compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be explored for developing new pesticides or herbicides. Its reactivity with biological molecules can be leveraged to design compounds that target specific pests or weeds without affecting crops .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426814 | |

| Record name | (R)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

737000-80-5 | |

| Record name | 1-Chloro-4-[(1R)-1-isothiocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

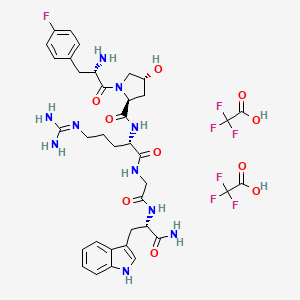

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

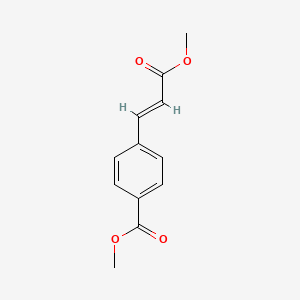

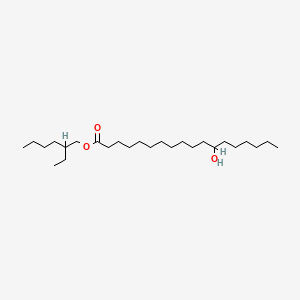

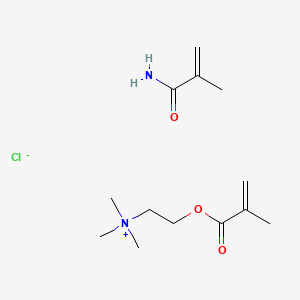

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[1-(4-Carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate](/img/structure/B1599400.png)

![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)